molecular formula C24H20N2OS2 B11131245 N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}benzamide

N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}benzamide

Cat. No.: B11131245
M. Wt: 416.6 g/mol
InChI Key: GKXQWGIIQYBUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyano group, two 4-methylphenylsulfanyl groups, and a benzamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This includes precise control of temperature, reaction time, and purification processes to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and sulfanyl groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Properties

Molecular Formula

C24H20N2OS2

Molecular Weight

416.6 g/mol

IUPAC Name

N-[1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl]benzamide

InChI

InChI=1S/C24H20N2OS2/c1-17-8-12-20(13-9-17)28-24(29-21-14-10-18(2)11-15-21)22(16-25)26-23(27)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,27)

InChI Key

GKXQWGIIQYBUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=C(C#N)NC(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)C

Origin of Product

United States

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